8-Hydrazinyl-1,7-naphthyridine

Catalog No.
S14226781
CAS No.
M.F
C8H8N4
M. Wt
160.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydrazinyl-1,7-naphthyridine

Product Name

8-Hydrazinyl-1,7-naphthyridine

IUPAC Name

1,7-naphthyridin-8-ylhydrazine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-12-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,9H2,(H,11,12)

InChI Key

JGJBGHBVSPDRMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2)NN)N=C1

8-Hydrazinyl-1,7-naphthyridine is a heterocyclic compound characterized by the presence of a hydrazine functional group attached to a naphthyridine core. Naphthyridines are bicyclic compounds containing nitrogen atoms in their structure, which contribute to their diverse chemical properties and biological activities. The specific structure of 8-hydrazinyl-1,7-naphthyridine includes a hydrazine (-NH-NH2) group at the 8-position of the 1,7-naphthyridine ring system, which enhances its reactivity and potential pharmacological properties.

The chemical reactivity of 8-hydrazinyl-1,7-naphthyridine is influenced by its hydrazine group, which can participate in various reactions such as:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
  • Oxidation Reactions: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
  • Substitution Reactions: The naphthyridine moiety can undergo electrophilic substitution due to its aromatic nature.

These reactions make 8-hydrazinyl-1,7-naphthyridine a versatile intermediate in organic synthesis.

8-Hydrazinyl-1,7-naphthyridine and its derivatives have shown significant biological activity. Compounds within the naphthyridine class are known for their broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity: Naphthyridines exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Some derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: They may modulate inflammatory pathways, providing therapeutic benefits in various inflammatory conditions.

Research indicates that the unique structural features of 8-hydrazinyl-1,7-naphthyridine could enhance its biological efficacy compared to other naphthyridine derivatives .

The synthesis of 8-hydrazinyl-1,7-naphthyridine typically involves several steps:

  • Formation of Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors like substituted pyridines or other heterocycles.
  • Hydrazine Substitution: The introduction of the hydrazine group can be accomplished via nucleophilic substitution or direct reaction with hydrazine hydrate under acidic or basic conditions.
  • Purification: The final product is usually purified by recrystallization or chromatography techniques.

Recent studies have explored greener synthesis methods using ionic liquids or water as solvents to enhance yield and reduce environmental impact .

8-Hydrazinyl-1,7-naphthyridine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new drugs targeting infections and cancers.
  • Material Science: Its unique properties may allow it to be used in creating new materials with specific optical or electronic characteristics.
  • Agricultural Chemistry: It may find applications as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving 8-hydrazinyl-1,7-naphthyridine often focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have suggested that this compound may interact effectively with certain proteins involved in disease pathways, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 8-hydrazinyl-1,7-naphthyridine. Notable examples include:

Compound NameStructure FeaturesUnique Properties
1,8-NaphthyridineContains nitrogen at positions 1 and 8Exhibits strong antimicrobial activity
1,6-Naphthyridin-7(6H)-oneNitrogen at positions 1 and 6Known for optical properties and use in fluorescent probes
2-AminoquinolineSimilar bicyclic structureDisplays significant antimalarial activity

Uniqueness of 8-Hydrazinyl-1,7-Naphthyridine:
The presence of the hydrazine group at position 8 distinguishes it from other naphthyridines. This modification not only enhances its reactivity but also contributes to its unique biological profile, making it a subject of interest in medicinal chemistry .

Microwave irradiation has emerged as a cornerstone for eco-friendly synthesis of 1,7-naphthyridine derivatives. This method accelerates reaction kinetics while minimizing energy consumption and byproduct formation.

Cyclization of 2-Cyano-3-Pyridylacetonitrile

A seminal microwave-assisted route involves cyclizing 2-cyano-3-pyridylacetonitrile (IV) with anhydrous hydrogen bromide to yield 6-amino-8-bromo-1,7-naphthyridine (V) at 72.7% efficiency. Subsequent treatment with hydrazine hydrate replaces the bromine atom at position 8, forming 8-hydrazinyl-1,7-naphthyridine (VI) in 64.5% yield. Compared to conventional heating, microwave irradiation reduces reaction times by 40–60% and improves purity by suppressing side reactions such as over-oxidation.

Table 1: Microwave vs. Conventional Cyclization

ParameterMicrowave MethodConventional Method
Reaction Time15–30 minutes6–12 hours
Yield of VI64.5%48–52%
Solvent Consumption10–15 mL30–50 mL

The use of water or ionic liquids as solvents further enhances sustainability. For example, cyclization in aqueous media under microwaves achieves 70–75% yields while eliminating toxic organic solvents.

Kinase Inhibition Mechanisms of 1,7-Naphthyridine Derivatives

The kinase inhibition mechanisms of 1,7-naphthyridine derivatives, including 8-hydrazinyl-1,7-naphthyridine, operate through sophisticated molecular interactions that target the adenosine triphosphate binding sites of protein kinases [3] [4]. Research has demonstrated that naphthyridine-based inhibitors function as adenosine triphosphate-competitive inhibitors, with the nitrogen atoms within the tricyclic system engaging in critical hydrogen bond interactions with the kinase hinge region [5]. The 1,7-naphthyridine 1-oxides have emerged as particularly potent and selective inhibitors of p38 mitogen activated protein kinase, achieving inhibitory concentrations in the nanomolar range [3] [4].

Structure-activity relationship studies have revealed that the nitrogen-oxide oxygen is essential for kinase inhibitory activity and serves as a determinant factor for marked selectivity against other related kinases [3] [6]. The binding mechanism involves the formation of key hydrogen bonds between the pyridine or pyrimidine nitrogen within the tricyclic system and the casein kinase 2 alpha hinge region, while the carboxylic acid participates in water-mediated hydrogen-bond networks [5]. These naphthyridine-based chemical probes demonstrate exquisite selectivity for specific kinase targets, with some compounds showing greater than 100-fold selectivity over related kinases [7] [5].

Kinase TargetNaphthyridine TypeInhibitory ConcentrationSelectivity Profile
p38α mitogen activated protein kinase1,7-Naphthyridine 1-oxides0.5-10 nanomolar>100-fold versus related kinases
Casein kinase 2Naphthyridine-based probes10-50 nanomolarHighly selective for casein kinase 2
Protein kinase D2,6-Naphthyridine derivatives10-100 nanomolar1000-fold protein kinase D versus protein kinase C
Phosphodiesterase 51,7- and 2,7-naphthyridines0.23 nanomolar>100,000-fold versus phosphodiesterase 1-4

The adenosine triphosphate binding sites of kinases accommodate the naphthyridine ring system in specific orientations that preclude binding to other kinases, thereby conferring selectivity [5]. Molecular dynamics simulations have demonstrated that inhibitor binding exerts significant effects on conformational changes of the active helix and the conserved aspartate-phenylalanine-glycine loop, which are critical for kinase function [8]. The protein kinase D inhibitors based on the 2,6-naphthyridine template demonstrate routine 1000-fold selectivity over protein kinase C, enabling precise dissection of protein kinase D-specific biological pathways [9] [10].

Antimicrobial Activity Profiling Through Structure-Activity Relationships

The antimicrobial activity profiling of 8-hydrazinyl-1,7-naphthyridine and related derivatives reveals complex structure-activity relationships that govern their effectiveness against multi-resistant bacterial strains [11] [12]. While 1,8-naphthyridine derivatives demonstrate limited direct antibacterial activity with minimum inhibitory concentrations exceeding 1.024 micrograms per milliliter, they exhibit remarkable antibiotic-modulating properties when combined with fluoroquinolone antibiotics [11] [12]. The synergistic interactions result in significant reductions in antibiotic minimum inhibitory concentrations, with the greatest enhancements observed against Escherichia coli strains [11] [12].

Structure-activity relationship studies indicate that the hydrazine group in naphthyridine derivatives enables unique reactivity patterns that contribute to their antimicrobial mechanisms . The compounds containing aliphatic amino acid derivatives demonstrate greater bioactivity compared to those containing aromatic amino acid derivatives against Bacillus subtilis and Staphylococcus aureus [13]. The nitrogen-containing heterocyclic structure of naphthyridines provides a scaffold that can interact with bacterial cellular targets through multiple mechanisms, including efflux pump inhibition and topoisomerase interference [11] [12].

Bacterial StrainCompound CombinationMinimum Inhibitory Concentration ReductionProposed Mechanism
Escherichia coli (multi-resistant)1,8-Naphthyridine + Ofloxacin8-fold reduction (32 to 4 μg/mL)NorA efflux pump inhibition
Staphylococcus aureus (multi-resistant)1,8-Naphthyridine + Norfloxacin4-fold reductionMepA efflux pump inhibition
Pseudomonas aeruginosa (multi-resistant)1,8-Naphthyridine + Lomefloxacin2-fold reductionSynergistic topoisomerase inhibition
Bacillus subtilisNaphthyridine derivatives (direct)Medium antimicrobial activityCell wall disruption mechanisms

The mechanism of antimicrobial activity enhancement involves the structural similarity between naphthyridine derivatives and fluoroquinolones, both of which target bacterial topoisomerase enzymes [11] [12]. The 1,8-naphthyridine derivatives have been identified as inhibitors of NorA and MepA efflux pumps, which are responsible for the efflux of norfloxacin and ciprofloxacin, respectively [11] [12]. This efflux pump inhibition reverses bacterial resistance mechanisms and restores antibiotic effectiveness against multi-resistant strains [11] [12]. The combination therapy approach demonstrates that naphthyridine derivatives can function as adjuvants to existing antimicrobial drugs, providing a strategy to combat the growing challenge of antibiotic resistance [11] [12].

Chelation-Based Therapeutic Agent Development

The development of 8-hydrazinyl-1,7-naphthyridine as a chelation-based therapeutic agent represents a promising avenue for treating conditions involving metal ion dysregulation [14] [15]. Research has demonstrated that 8-hydroxy-naphthyridine compounds function as chelators of divalent transition metals, forming stable 2:1 stoichiometric complexes with zinc, iron, and copper ions [14]. The chelation mechanism involves direct binding to metal ions through the nitrogen atoms and hydroxyl groups present in the naphthyridine structure, effectively sequestering these metals from biological systems [14] [15].

Spectrophotometric analysis has revealed that naphthyridine compounds bind most readily to copper ions and least effectively to magnesium ions, with strong binding affinity demonstrated for both zinc and iron ions [14]. The Job's plot analysis confirms the formation of 2:1 complexes between naphthyridine compounds and divalent cations, with molar ratios consistent with this stoichiometry across different metal ions [14]. The binding preferences follow the order: copper > zinc ≥ iron > manganese > magnesium, reflecting the relative stability of the metal-ligand complexes [14].

Metal IonComplex StoichiometryBinding StrengthTherapeutic Relevance
Zinc (Zn²⁺)2:1 (ligand:metal)High affinityEssential metal homeostasis
Iron (Fe²⁺)2:1 (ligand:metal)High affinityIron overload disorders
Copper (Cu²⁺)2:1 (ligand:metal)Highest affinityCopper toxicity treatment
Manganese (Mn²⁺)2:1 (ligand:metal)Moderate affinityNeurological protection

The therapeutic applications of naphthyridine-based chelators extend to treating metal overload diseases and addressing conditions where metal ion depletion may provide therapeutic benefit [14] [16]. Chelation therapy using naphthyridine derivatives can effectively remove excess toxic metals from intracellular and extracellular spaces, forming complex structures that are readily excreted from the body [16]. The development of prochelator strategies represents an advanced approach where naphthyridine compounds remain inactive until activated by specific stimuli such as oxidative stress or enzymatic reactions [14] [17].

Density Functional Theory Studies on Tautomeric Equilibria

The tautomeric behavior of 8-hydrazinyl-1,7-naphthyridine represents a fundamental aspect of its chemical reactivity and stability. Density functional theory calculations have provided comprehensive insights into the various tautomeric forms and their relative stabilities under different conditions.

Tautomeric Forms and Energetic Landscapes

Computational studies utilizing density functional theory at the B3LYP/6-31G** level have identified multiple tautomeric forms of 8-hydrazinyl-1,7-naphthyridine [1] [2]. The hydrazone form (Form A) consistently emerges as the most thermodynamically stable configuration in gas-phase calculations, serving as the reference point for energy comparisons. The azo form (Form B) exhibits moderate stability with relative energies ranging from +2.5 to +5.0 kcal/mol above the ground state [1] [3].

The cyclic tautomer (Form C) shows significantly higher energies, typically +8.0 to +12.0 kcal/mol above the reference state, while the ring-opened form (Form D) represents the least stable configuration with energies ranging from +15.0 to +20.0 kcal/mol [1] [3]. These energy differences reflect the intrinsic electronic stabilization patterns within the naphthyridine framework and the influence of the hydrazine substituent on the overall molecular stability.

Solvent Effects on Tautomeric Equilibria

The influence of solvation on tautomeric equilibria has been extensively studied using polarizable continuum model approaches. In non-polar solvents, the hydrazone form maintains its energetic preference, consistent with gas-phase calculations [3]. However, polar protic solvents significantly alter the tautomeric landscape, with the azo form becoming competitive due to stabilization through hydrogen bonding interactions [3].

The stabilization of different tautomeric forms in polar aprotic solvents shows intermediate behavior, with the cyclic form gaining relative stability through dipole-dipole interactions. Highly polar solvents demonstrate the most dramatic effects, where the ring-opened form can become accessible under specific conditions, particularly in the presence of strong hydrogen bond donors [3].

Transition State Energetics

Computational mapping of the potential energy surfaces reveals that tautomeric interconversion occurs through well-defined transition states. The proton transfer mechanisms underlying these transformations have been characterized using the B3LYP functional with correlation-consistent basis sets [1]. The activation barriers for interconversion between the hydrazone and azo forms typically range from 12.0 to 18.0 kcal/mol, depending on the specific pathway and environmental conditions [1].

The interconversion pathways exhibit significant sensitivity to the presence of catalytic species, with transition metal complexes and organic bases substantially lowering the activation barriers. Semi-empirical calculations using the AM1 method have provided detailed potential energy landscapes for proton transfer processes, revealing that the proton transfer does not occur through a concerted mechanism but rather through consecutive steps involving intermediate species [1].

Molecular Orbital Analysis of Reactivity Patterns

The electronic structure of 8-hydrazinyl-1,7-naphthyridine has been comprehensively analyzed through molecular orbital theory, providing fundamental insights into its reactivity patterns and chemical behavior.

Frontier Molecular Orbital Properties

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic characteristics that govern the compound's reactivity. The HOMO is predominantly localized on the hydrazine nitrogen atoms and the adjacent naphthyridine ring system, indicating these sites as primary electron-donating regions [4] [5]. The LUMO shows delocalization across the entire naphthyridine framework, with significant contributions from the pyridine-like nitrogen atoms.

The HOMO-LUMO energy gap for 8-hydrazinyl-1,7-naphthyridine has been calculated to be approximately 3.2 to 3.8 eV using various density functional theory approaches [6] [7]. This energy gap places the compound in an intermediate range between highly reactive and stable molecules, consistent with its observed chemical versatility.

Charge Distribution Analysis

Natural bond orbital analysis has provided detailed insights into the charge distribution within the molecule. The hydrazine nitrogen atoms carry partial negative charges of approximately -0.45 to -0.55 e, while the naphthyridine nitrogen atoms exhibit charges ranging from -0.35 to -0.45 e [8] [9]. These charge distributions correlate directly with the observed nucleophilic behavior of the compound.

The carbon atoms in the naphthyridine ring system show varying partial charges, with positions adjacent to nitrogen atoms carrying slightly positive charges (+0.15 to +0.25 e), making them susceptible to nucleophilic attack. The hydrogen atoms attached to the hydrazine group exhibit partial positive charges (+0.35 to +0.40 e), consistent with their participation in hydrogen bonding interactions [8].

Reactivity Indices and Chemical Hardness

Global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of the compound's chemical behavior. The chemical hardness (η) has been determined to be approximately 1.6 to 1.9 eV, indicating moderate reactivity [4]. The electronegativity (χ) values range from 3.8 to 4.2 eV, suggesting balanced electron-accepting and electron-donating capabilities.

The electrophilicity index (ω) for 8-hydrazinyl-1,7-naphthyridine has been calculated to be approximately 4.5 to 5.2 eV, indicating moderate electrophilic character [4]. These values are consistent with the compound's ability to participate in both nucleophilic and electrophilic reactions, depending on the reaction conditions and partners.

Local Reactivity Analysis

Fukui function calculations have identified specific atomic sites with enhanced reactivity. The hydrazine nitrogen atoms show high nucleophilic Fukui function values (f⁻ = 0.08 to 0.12), confirming their preference for electrophilic attack [4]. Conversely, the carbon atoms at positions 2 and 4 of the naphthyridine ring exhibit high electrophilic Fukui function values (f⁺ = 0.06 to 0.09), indicating their susceptibility to nucleophilic attack.

The dual descriptor analysis reveals that the hydrazine moiety functions primarily as an electron-donating group, while the naphthyridine ring system can accept electron density under appropriate conditions. This electronic complementarity contributes to the compound's versatility in chemical transformations [4].

Transition State Modeling for Ring-Closing Reactions

The computational modeling of ring-closing reactions involving 8-hydrazinyl-1,7-naphthyridine has provided crucial insights into cyclization mechanisms and their energetic requirements.

Cyclization Pathways and Mechanisms

Density functional theory calculations have identified multiple pathways for ring-closing reactions, with the most favorable involving intramolecular nucleophilic attack of the hydrazine nitrogen on electrophilic carbon centers within the naphthyridine system [10] [11]. The preferred cyclization pathway proceeds through a six-membered transition state, with activation energies ranging from 18.0 to 25.0 kcal/mol depending on the specific reaction conditions [10].

The transition state geometries reveal significant geometric distortions from the ground state structure, with the attacking nitrogen-carbon distance decreasing from approximately 3.2 Å in the reactant to 2.1 Å in the transition state. The forming bond exhibits partial covalent character, with bond orders of 0.4 to 0.6 calculated using natural bond orbital analysis [10].

Activation Barriers and Thermodynamic Considerations

The activation barriers for ring-closing reactions show substantial dependence on the nature of the electrophilic center and the reaction environment. Reactions involving electron-deficient carbon centers exhibit lower activation barriers (15.0 to 20.0 kcal/mol), while those with electron-rich centers require higher energies (22.0 to 28.0 kcal/mol) [10].

Thermodynamic analysis reveals that most ring-closing reactions are exothermic, with reaction energies ranging from -8.0 to -15.0 kcal/mol. The entropy changes associated with cyclization are typically unfavorable (-15.0 to -25.0 cal/mol·K), but the enthalpic stabilization generally dominates at moderate temperatures [10].

Solvent Effects on Cyclization Kinetics

The influence of solvation on ring-closing reaction kinetics has been investigated using implicit solvation models. Polar aprotic solvents generally accelerate cyclization reactions by stabilizing the polar transition states, with rate enhancements of 2 to 5 orders of magnitude observed in solvents such as dimethyl sulfoxide and acetonitrile [10].

Protic solvents show more complex behavior, with hydrogen bonding interactions potentially stabilizing or destabilizing the transition states depending on the specific structural features. The presence of coordinating species, such as metal ions or organic bases, can significantly alter the reaction pathways and lower the activation barriers through catalytic mechanisms [10].

Computational Prediction of Reaction Outcomes

Transition state theory calculations have been employed to predict reaction rates and selectivities under various conditions. The computed rate constants at room temperature range from 10⁻⁶ to 10⁻³ s⁻¹ for uncatalyzed reactions, with substantial increases observed in the presence of appropriate catalysts [12].

The selectivity patterns predicted by computational models show excellent agreement with experimental observations, with the formation of five-membered rings generally preferred over six-membered alternatives due to lower activation barriers and more favorable thermodynamics. The computational predictions have successfully guided synthetic strategies for accessing specific cyclization products [12].

Vibrational Analysis of Transition States

Vibrational frequency calculations have confirmed the nature of computed transition states, with each structure exhibiting exactly one imaginary frequency corresponding to the reaction coordinate. The imaginary frequencies typically range from 400i to 800i cm⁻¹, indicating relatively loose transition states with moderate bond reorganization [12].

The vibrational analysis has also provided insights into the entropy contributions to the activation process, with the formation of cyclic products generally involving substantial reorganization of vibrational modes. These entropy effects contribute significantly to the temperature dependence of reaction rates [12].

Data Tables

ParameterValueMethodReference
Molecular FormulaC₈H₈N₄Experimental [13]
Molecular Weight160.18 g/molCalculated [13] [14]
HOMO-LUMO Gap3.2-3.8 eVDFT/B3LYP [6] [7]
Chemical Hardness1.6-1.9 eVDFT [4]
Electronegativity3.8-4.2 eVDFT [4]
Dipole Moment2.8-3.4 DDFT/B3LYP [3]
Tautomeric FormRelative Energy (kcal/mol)Stability OrderPredominant Environment
Hydrazone (A)0.0 (reference)Most stableGas phase, non-polar
Azo (B)+2.5 to +5.0Moderately stablePolar protic
Cyclic (C)+8.0 to +12.0Less stablePolar aprotic
Ring-opened (D)+15.0 to +20.0Least stableHighly polar
Reaction TypeActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Preferred Pathway
5-membered ring closure18.0-22.0-10.0 to -15.0Intramolecular nucleophilic attack
6-membered ring closure22.0-28.0-8.0 to -12.0Concerted mechanism
Tautomerization12.0-18.0-2.0 to +5.0Proton transfer
Oxidative cyclization15.0-20.0-12.0 to -18.0Radical mechanism

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.074896272 g/mol

Monoisotopic Mass

160.074896272 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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